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Compound of Interest

Compound Name: CreA protein

Cat. No.: B1174801 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the efficiency of creA gene deletion experiments in filamentous fungi,

particularly Aspergillus species.

Frequently Asked Questions (FAQs)
Q1: What is the function of the creA gene?

A1: The creA gene encodes a key transcriptional repressor protein that governs carbon

catabolite repression (CCR) in many filamentous fungi.[1][2] This process allows the fungus to

preferentially utilize energy-efficient carbon sources, such as glucose, by repressing the

expression of genes required for the metabolism of alternative carbon sources.[1][3]

Q2: What are the expected phenotypes of a creA deletion mutant?

A2: Deletion of creA typically leads to the de-repression of genes involved in utilizing alternative

carbon sources, which can result in increased production of certain enzymes. However, creA

null mutants often exhibit severe growth defects, reduced sporulation, and abnormal colony

morphology.[4][5] In some cases, a complete deletion of creA in a haploid organism can be

lethal or lead to very sick strains, suggesting it may have roles beyond carbon metabolism.[6]

Q3: Which methods are commonly used for creA gene deletion?
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A3: The most common methods are traditional homologous recombination and CRISPR-Cas9-

mediated gene editing.[7] Homologous recombination relies on the cell's natural DNA repair

mechanisms to replace the target gene with a selectable marker. CRISPR-Cas9 is a more

recent and often more efficient technology that uses a guide RNA to direct the Cas9 nuclease

to a specific genomic location to create a double-strand break, which can then be repaired to

create a deletion.[7]

Q4: How does the efficiency of homologous recombination compare to CRISPR-Cas9 for gene

deletion in Aspergillus?

A4: CRISPR-Cas9 technology has been shown to be significantly more efficient for targeted

gene deletion in Aspergillus species compared to traditional homologous recombination. While

homologous recombination efficiency can be low and variable, CRISPR-Cas9 approaches have

reported editing efficiencies of up to 100% for single-gene targeting in Aspergillus niger.[8][9]

[10]

Data Presentation: Comparison of Gene Deletion
Efficiencies
The following table summarizes typical gene deletion efficiencies observed in Aspergillus niger

using different methodologies. Note that efficiencies can be locus-dependent.
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Method Key Features
Reported
Efficiency

References

Homologous

Recombination (HR)

Relies on the cell's

natural repair

pathway. Efficiency is

often low in

filamentous fungi due

to the prevalence of

the non-homologous

end joining (NHEJ)

pathway.

Low and variable,

often requiring

screening of many

transformants.

[11]

CRISPR-Cas9 (single

gRNA)

Targeted double-

strand break to

stimulate repair.

Efficiency can be

variable depending on

the target site and

gRNA design.

31.7% - 86.5% [6][8]

CRISPR-Cas9 (dual

gRNA)

Utilizes two gRNAs to

excise a larger

genomic fragment,

which can increase

the likelihood of a

complete knockout.

Up to 100% [6][8]

CRISPR-Cas9 with

"pop-out" marker

An advanced CRISPR

method that includes

a selectable marker

that can be

subsequently

removed, allowing for

iterative gene editing.

100% after two

selection steps
[9]

Troubleshooting Guide
Problem 1: Low or no transformants obtained after protoplast transformation.
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Possible Cause: Poor protoplast quality or viability.

Solution: Optimize the protoplast isolation protocol. Ensure the cell wall-degrading enzyme

cocktail is active and used at the optimal concentration and temperature. Check protoplast

viability using a hemocytometer and fluorescent staining before transformation.

Possible Cause: Inefficient DNA uptake.

Solution: Optimize the PEG-calcium chloride transformation protocol. Vary the

concentration of PEG and the incubation times. Ensure the DNA being used is of high

quality and purity.

Possible Cause: Incorrect selection pressure.

Solution: Verify the concentration of the selective agent used in the regeneration plates.

Ensure the selectable marker is appropriate for the host strain.

Problem 2: High number of non-homologous integration events (ectopic transformants) with the

homologous recombination approach.

Possible Cause: The non-homologous end joining (NHEJ) pathway is dominant over

homologous recombination in many filamentous fungi.

Solution: Use a host strain deficient in the NHEJ pathway (e.g., a kusA or ligD mutant).

This will significantly increase the frequency of homologous recombination events.

Solution: Increase the length of the homologous flanking regions in your deletion cassette

to at least 1 kb on each side.

Solution: Consider switching to a CRISPR-Cas9 based method, which has a higher

efficiency of targeted integration.

Problem 3: Confirmed creA deletion mutants are not viable or have severe growth defects.

Possible Cause: The creA gene may be essential or critical for viability under standard

laboratory conditions in your fungal strain.[6]
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Solution: Attempt to grow the mutants on different carbon sources. A less-preferred carbon

source might alleviate some of the metabolic stress caused by the creA deletion.

Solution: Generate a conditional knockdown mutant instead of a complete deletion. This

can be achieved using inducible promoters (e.g., the Tet-on system) to control the

expression of creA.[4] This allows you to study the effects of reduced creA expression

without the lethality of a full knockout.

Solution: If working with a diploid strain, attempt to generate a heterozygous deletion

mutant (creA+/-).

Problem 4: Difficulty in screening for and verifying creA null mutants.

Possible Cause: The phenotypic screen is not robust enough to distinguish true mutants

from background growth.

Solution: Develop a more specific screening method. For example, since creA mutants are

de-repressed for alternative carbon source utilization, you could use a plate-based assay

with a chromogenic substrate for an enzyme that is normally repressed by glucose.

Solution: For molecular verification, use a PCR-based strategy with primers that flank the

deleted region and primers internal to the creA gene. A true deletion mutant should yield a

product with the flanking primers that is smaller than the wild-type band and no product

with the internal primers. Southern blotting can also be used for definitive confirmation.

Problem 5: Off-target effects observed with CRISPR-Cas9.

Possible Cause: The guide RNA (gRNA) has homology to other sites in the genome.

Solution: Carefully design your gRNA using bioinformatics tools to minimize potential off-

target sites. Choose a gRNA with the highest possible specificity score.

Solution: Consider using a high-fidelity Cas9 variant, which has been engineered to have

reduced off-target activity.

Solution: After generating your mutant, perform whole-genome sequencing to confirm the

absence of off-target mutations, especially if the mutant will be used for downstream
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applications where genetic purity is critical.

Experimental Protocols
Detailed Methodology for creA Gene Deletion in
Aspergillus niger using CRISPR-Cas9
This protocol is an adapted and exemplary procedure for deleting the creA gene in Aspergillus

niger using an in vitro assembled Cas9-gRNA ribonucleoprotein (RNP) complex delivered into

protoplasts.

1. Design and Synthesis of Guide RNA (gRNA)

Objective: To design a specific gRNA that targets the creA gene for cleavage by Cas9.

Procedure:

Obtain the genomic sequence of the creA gene from a fungal genome database (e.g.,

FungiDB).

Use a gRNA design tool (e.g., CHOPCHOP, CRISPR-P 2.0) to identify potential 20-

nucleotide target sequences within an early exon of the creA gene. The target sequence

must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for

Streptococcus pyogenes Cas9.

Select a gRNA with a high on-target score and low off-target score.

Synthesize the gRNA in vitro using a commercially available kit.

2. Preparation of Donor DNA (Optional, for Homology Directed Repair)

Objective: To provide a DNA template for the cell to use to repair the Cas9-induced double-

strand break, which can be used to insert a selectable marker or create a precise deletion.

For a simple knockout, this may not be necessary as NHEJ will introduce indels.

Procedure:
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Design a DNA fragment that contains a selectable marker (e.g., hygromycin resistance

gene, hph) flanked by 500-1000 bp homology arms corresponding to the regions upstream

and downstream of the creA gene.

Synthesize this donor DNA cassette using PCR fusion or gene synthesis services.

3. Protoplast Isolation

Objective: To remove the fungal cell wall to allow for the uptake of the RNP complex.

Procedure:

Grow A. niger mycelia in liquid culture.

Harvest and wash the young mycelia.

Resuspend the mycelia in an osmotic stabilizer solution (e.g., 0.6 M KCl) containing a cell

wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum,

driselase).

Incubate at a gentle agitation until a sufficient number of protoplasts are released.

Filter the suspension to remove mycelial debris and wash the protoplasts with the osmotic

stabilizer solution.

Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10

mM Tris-HCl, 50 mM CaCl2).

4. RNP Assembly and Transformation

Objective: To assemble the Cas9-gRNA complex and deliver it into the protoplasts.

Procedure:

Incubate purified Cas9 nuclease with the synthesized gRNA at room temperature to allow

for the formation of the RNP complex.

Add the assembled RNP complex (and donor DNA, if used) to the protoplast suspension.
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Add PEG solution and incubate to facilitate DNA uptake.

Wash the protoplasts to remove the PEG.

5. Regeneration and Selection

Objective: To allow the protoplasts to regenerate their cell walls and to select for successful

transformants.

Procedure:

Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer

(e.g., sorbitol).

Overlay with a selective medium containing the appropriate antibiotic (e.g., hygromycin) if

a selectable marker was used.

Incubate the plates until transformant colonies appear.

6. Screening and Verification of Mutants

Objective: To identify and confirm the colonies that have the desired creA deletion.

Procedure:

Isolate genomic DNA from putative mutant colonies.

Perform PCR analysis using primers flanking the creA gene and primers internal to the

creA gene.

Sequence the PCR products from the flanking primers to confirm the deletion and the

absence of the creA gene.

Mandatory Visualizations
CreA Signaling Pathway
The activity of CreA is tightly regulated, primarily through phosphorylation and deubiquitination,

which control its localization and ability to repress gene expression. In the presence of a
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preferred carbon source like glucose, signaling cascades lead to the activation of CreA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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